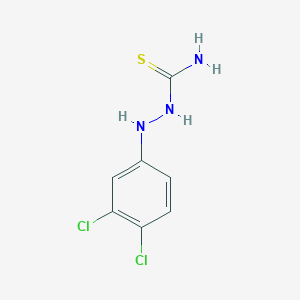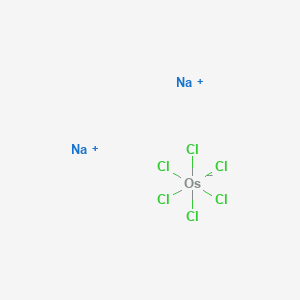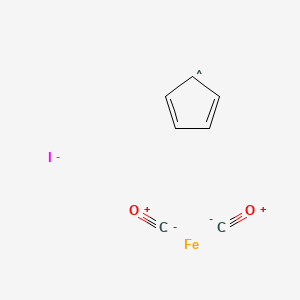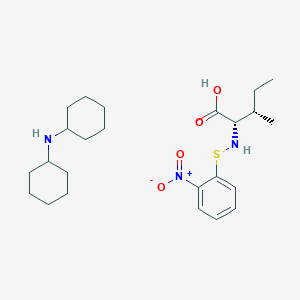
Pigment Blue 27
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pigment Blue 27, also known as C.I.Pigment Blue 27, PB27, P.B.27, or C.I. 77510, is a blue powder used in various applications such as water-based ink, offset ink, solvent-based ink, plastic, paint, and textile printing . It is not alkali-resistant, so it cannot be used in water-based paint . It is also used in carbon paper and for coloring low-density polyethylene and high-density polyethylene .
Molecular Structure Analysis
The molecular formula of Pigment Blue 27 is C18Fe7N18 . It has been described as a complex of cyan light and red light . Raman spectroscopy is frequently used for the identification and analysis of pigments .Physical And Chemical Properties Analysis
Pigment Blue 27 is a blue powder with a reddish shade . It has a heat resistance of 160°C, light fastness of 5, acid resistance of 5, and alkali resistance of 1 . It has an oil absorption of 40-50%, a pH value of 5.5, and a particle size of 5 um . It is insoluble in water but soluble in acid and alkali .Wissenschaftliche Forschungsanwendungen
Coatings and Printing Inks
“Pigment Blue 27” is widely used in industries such as coatings and printing inks . It does not bleed when used alone as a blue pigment . This makes it an ideal choice for applications that require high-quality, long-lasting color.
Formation of Lead Chrome Green
When combined with lead chrome yellow, “Pigment Blue 27” forms lead chrome green . This is a commonly used green pigment in paint , providing a versatile option for a variety of artistic and industrial applications.
Textile and Paper Dyeing
A blue-green pigment extracted from Pseudomonas aeruginosa, which shares similar properties with “Pigment Blue 27”, has been applied in textile and paper dyeing . The dyed fabrics were checked for washing, rubbing, and light and temperature fastness . The extracted pigment exhibited remarkable dyeing properties, indicating the scope for utilization of the pigment as a colorant on different types of textile and paper materials .
Antimicrobial Activity
The blue pigment extracted from Pseudomonas aeruginosa showed antimicrobial activity . The zone of inhibition was found to be 10 mm, 13 mm, 9 mm, and 7 mm for E. coli, S. aureus, B. subtilis, and S. typhi, respectively . This suggests potential applications of “Pigment Blue 27” in the development of antimicrobial agents.
Consumer Products
Inorganic pigments like “Pigment Blue 27” are suitable for use in a variety of consumer products such as paints and lacquers, plastics, inks, construction materials, paper, glass, and ceramics . They are more inert and insoluble and are more resistant to both temperature and extreme pH than their organic counterparts .
Environmental Friendly Colorants
Inorganic pigment technology, which includes “Pigment Blue 27”, is directly related to the development of new synthesis methods and the preparation of environmentally friendly colorants . This makes “Pigment Blue 27” a potential choice for sustainable and eco-friendly applications.
Safety and Hazards
Wirkmechanismus
Target of Action
Pigment Blue 27, also known as Prussian Blue or Iron Blue, is an inorganic blue pigment . Its primary targets are various materials and substances where it is used as a colorant. These include paints, inks, coatings , and even agrochemicals and pesticides .
Mode of Action
Pigment Blue 27 imparts color through its interaction with light. It absorbs certain wavelengths of light and reflects others, which our eyes perceive as the color blue . The pigment is produced by the oxidation of ferrous ferrocyanide salts . It is insoluble in water but can exist in either colloidal or water-soluble form .
Biochemical Pathways
For example, in the context of plants, different light spectra, including blue light, can affect plant morpho-physiological, biochemical, and molecular parameters .
Pharmacokinetics
It is insoluble in water , has a heat resistance of 160°C , and a pH value of 5.5 . It also has an oil absorption rate of 40-50% .
Result of Action
The primary result of Pigment Blue 27’s action is the imparting of a blue color to the materials it is used in. This can range from a dark blue to a bright blue, depending on the size of the colloidal particles . It has a strong coloring power and slightly poor hiding power .
Action Environment
The action of Pigment Blue 27 can be influenced by various environmental factors. For instance, its color fastness, or resistance to fading when exposed to light, is rated as 5 . It also has a certain degree of resistance to acids (rated 5) and a lower resistance to alkalis (rated 1) . This suggests that Pigment Blue 27 is more stable in acidic environments and less so in alkaline ones. Furthermore, its action as a pigment can be affected by the medium it’s used in, as it is suitable for use in certain materials like paints, inks, and coatings
Eigenschaften
IUPAC Name |
potassium;iron(2+);iron(3+);hexacyanide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6CN.2Fe.K/c6*1-2;;;/q6*-1;+2;+3;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQICAMJIICDLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[Fe+2].[Fe+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Fe2KN6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15418-51-6 |
Source


|
| Record name | Ferrate(3-), hexakis(cyano-κC)-, iron(2+) potassium (1:1:1), (OC-6-11)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15418-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
306.89 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium;iron(2+);iron(3+);hexacyanide | |
CAS RN |
25869-98-1 |
Source


|
| Record name | Iron(3+) potassium hexacyanoferrate(4-) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25869-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










